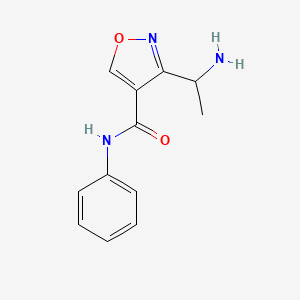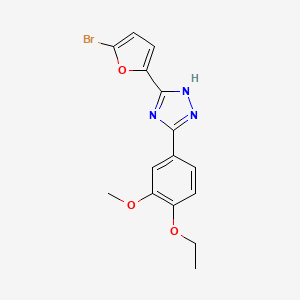
3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Aminoethyl)-N-Phenylisoxazol-4-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Isoxazolrings: Der Isoxazolring kann durch eine 1,3-dipolare Cycloadditionsreaktion zwischen Nitriloxiden und Alkinen synthetisiert werden.
Einführung der Aminoethylgruppe: Die Aminoethylgruppe kann über eine reduktive Aminierungsreaktion eingeführt werden, bei der ein Aldehyd oder Keton mit einem Amin in Gegenwart eines Reduktionsmittels umgesetzt wird.
Carboxamidbildung: Die Carboxamidgruppe kann durch Reaktion des Isoxazol-Derivats mit einem geeigneten Amin unter geeigneten Bedingungen gebildet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheiten zu erzielen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und kontinuierlicher Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-Aminoethyl)-N-Phenylisoxazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminoethylgruppe kann oxidiert werden, um entsprechende Imine oder Oxime zu bilden.
Reduktion: Die Carboxamidgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von Iminen oder Oximen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)-N-Phenylisoxazol-4-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1-Aminoethyl)-N-Phenylisoxazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(1-Aminoethyl)adamantan: Bekannt für seine antiviralen Eigenschaften.
1-Amino-3,5-dimethyladamantan: Wird zur Behandlung neurodegenerativer Erkrankungen eingesetzt.
3-(1-Aminoethyl)Nonandisäure: Wird auf seine potenziellen therapeutischen Anwendungen untersucht.
Einzigartigkeit
3-(1-Aminoethyl)-N-Phenylisoxazol-4-carboxamid zeichnet sich durch seine einzigartige Isoxazolringstruktur aus, die spezifische chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(13)11-10(7-17-15-11)12(16)14-9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16) |
InChI-Schlüssel |
NLNZXIPKABXXRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NOC=C1C(=O)NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)






![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)

